molecular formula C12H17FN2O B7512454 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea

1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea

Cat. No.: B7512454
M. Wt: 224.27 g/mol
InChI Key: IIPAEDJXYZMRQP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the isopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

5-Fluoro-2-methylphenyl isocyanate+2-methylpropylamineThis compound\text{5-Fluoro-2-methylphenyl isocyanate} + \text{2-methylpropylamine} \rightarrow \text{this compound} 5-Fluoro-2-methylphenyl isocyanate+2-methylpropylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Fluoro-2-methylphenyl)amino]-N-(2-methylpropyl)acetamide
  • 4-(5-Fluoro-2-methylphenyl)-1-(2-methylpropyl)-4-piperidinol

Uniqueness

1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPAEDJXYZMRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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